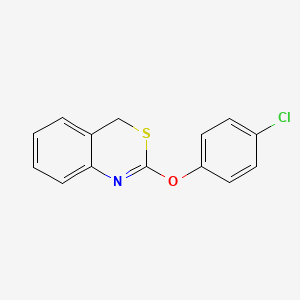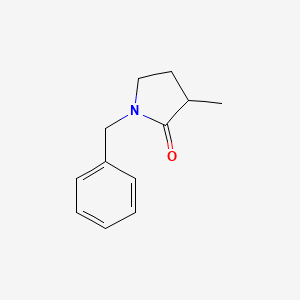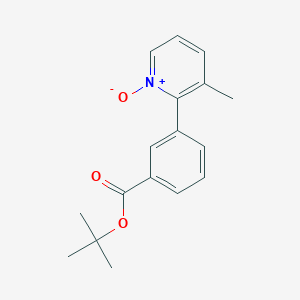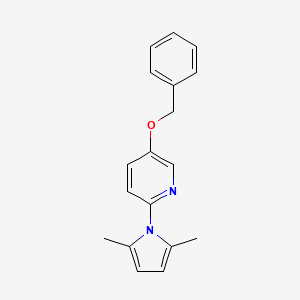
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Vue d'ensemble
Description
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound with the linear formula C4H4N2O2 . It has a molecular weight of 112.09 . The compound is colorless to yellow sticky oil to semi-solid in physical form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde, has been a subject of interest in various research studies . For instance, a process for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and 2,4,6-triarylpyridines has been described using an inexpensive, environmentally benign, metal-free heterogeneous carbocatalyst, graphene oxide (GO) .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 112.09 and a linear formula of C4H4N2O2 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde, focusing on six unique applications:
Antimicrobial Agents
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde has shown significant potential as an antimicrobial agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit strong antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogenic bacteria and fungi, making them promising candidates for developing new antibiotics and antifungal medications .
Antiviral Applications
This compound has also been explored for its antiviral properties. Studies have demonstrated that 1,2,4-oxadiazole derivatives can inhibit the replication of viruses such as HIV and influenza. The mechanism involves the interference with viral enzymes and proteins, which are crucial for the virus’s life cycle .
Anti-inflammatory Agents
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde derivatives have been investigated for their anti-inflammatory properties. These compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Cancer Therapy
Research has shown that 1,2,4-oxadiazole derivatives possess anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. These compounds have been tested against various cancer cell lines, including breast, lung, and colon cancers, showing promising results in preclinical studies.
Corrosion Inhibitors
In the field of materials science, 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde has been studied as a corrosion inhibitor. It can form a protective layer on metal surfaces, preventing corrosion in acidic environments. This application is particularly valuable in industries where metal corrosion is a significant issue, such as in pipelines and marine structures.
Coordination Chemistry
This compound is also used in coordination chemistry for the synthesis of metal complexes. These complexes have unique properties and can be used in various applications, including catalysis, material science, and as models for biological systems. The ability of 1,2,4-oxadiazole derivatives to act as ligands makes them valuable in this field.
Organic Synthesis
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a versatile intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, which are important in the development of pharmaceuticals, agrochemicals, and dyes. Its reactivity and stability make it a useful building block in synthetic chemistry.
Photophysical Properties
The photophysical properties of 1,2,4-oxadiazole derivatives have been explored for applications in optoelectronics. These compounds can exhibit fluorescence and are being studied for use in organic light-emitting diodes (OLEDs) and other photonic devices. Their ability to absorb and emit light makes them suitable for these advanced technological applications.
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Buy 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | BenchChem
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some compounds have been evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the in vivo toxicity of similar compounds has been evaluated, and some have been found to be non-toxic to mice at the concentration of 100 mg/kg .
Result of Action
1,2,4-oxadiazoles have been associated with various biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTWTWNMQUXTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)







![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)
